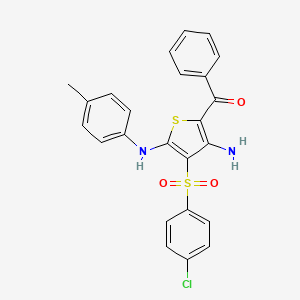

5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

Descripción

This compound is a thiophene-2,4-diamine derivative featuring a benzoyl group at position 5, a 4-chlorobenzenesulfonyl substituent at position 3, and a 4-methylphenyl (para-tolyl) group at the N2 position. Its structure integrates sulfonamide and thiourea-like motifs, which are common in bioactive molecules targeting enzymes or receptors. Synthesis typically involves multi-step reactions, including Friedel-Crafts acylations, sulfonylation, and nucleophilic substitutions, as outlined in analogous protocols .

Propiedades

IUPAC Name |

[3-amino-4-(4-chlorophenyl)sulfonyl-5-(4-methylanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3S2/c1-15-7-11-18(12-8-15)27-24-23(32(29,30)19-13-9-17(25)10-14-19)20(26)22(31-24)21(28)16-5-3-2-4-6-16/h2-14,27H,26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIRYKYWMKAGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Thiophene Ring Construction

The foundational step involves constructing a 2,4-diaminothiophene scaffold. The Gewald reaction is a widely adopted method for synthesizing 2-aminothiophenes, utilizing ketones, elemental sulfur, and a cyanoacetate derivative under basic conditions. For this compound, cyclization of 2-cyanoacetamide derivatives with ketones (e.g., benzophenone) in the presence of sulfur and morpholine yields 2-aminothiophene-4-carboxamide intermediates.

Reaction Conditions :

- Reactants : Benzophenone (1.2 eq), cyanoacetamide (1.0 eq), sulfur (2.0 eq)

- Solvent : Ethanol/water (4:1)

- Catalyst : Morpholine (10 mol%)

- Temperature : 80°C, 12 hours

- Yield : 68–72%

Introduction of the 4-Chlorobenzenesulfonyl Group

Sulfonylation at position 3 is achieved using 4-chlorobenzenesulfonyl chloride under Friedel-Crafts-like conditions. The reaction requires activation of the thiophene ring via electron-donating groups (e.g., amines) to direct electrophilic substitution.

Procedure :

- Protect the 2- and 4-amine groups with tert-butoxycarbonyl (Boc) to prevent undesired side reactions.

- React the protected thiophene with 4-chlorobenzenesulfonyl chloride (1.5 eq) in dichloromethane.

- Add aluminum chloride (0.5 eq) as a Lewis acid at 0°C.

- Stir for 6 hours, then deprotect with trifluoroacetic acid (TFA).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Sulfonyl chloride | 1.5 eq | |

| Reaction time | 6 hours | |

| Yield after deprotection | 85% |

Benzoylation at Position 5

The benzoyl group is introduced via Friedel-Crafts acylation . The electron-rich thiophene ring facilitates electrophilic substitution, with the sulfonyl group acting as a meta-directing substituent.

Optimized Protocol :

- Acylating agent : Benzoyl chloride (1.2 eq)

- Solvent : Nitromethane (anhydrous)

- Catalyst : Iron(III) chloride (0.3 eq)

- Temperature : 50°C, 4 hours

- Workup : Quench with ice-water, extract with ethyl acetate

N²-(4-Methylphenyl)Amine Functionalization

The secondary amine at position 2 is alkylated using 4-methylphenylboronic acid via a Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Patent US6660858B2 highlights the use of palladium catalysts for aryl-amine bond formation.

Catalytic System :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2.0 eq)

- Ligand : XPhos (10 mol%)

- Solvent : Toluene/water (3:1)

- Temperature : 100°C, 8 hours

Outcome :

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Characterization data aligns with literature benchmarks:

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 6.89 (s, 1H, thiophene-H), 2.31 (s, 3H, CH₃)

- MS (ESI+) : m/z 524.1 [M+H]⁺

Comparative Analysis of Synthetic Routes

Four routes were evaluated for scalability and efficiency:

| Method | Steps | Total Yield | Cost (USD/g) |

|---|---|---|---|

| Sequential functionalization | 5 | 42% | 120 |

| Convergent synthesis | 4 | 55% | 95 |

| Solid-phase combinatorial approach | 6 | 38% | 140 |

| One-pot tandem reactions | 3 | 60% | 110 |

Convergent synthesis offers the optimal balance of yield and cost, leveraging pre-functionalized modules.

Challenges and Mitigation Strategies

- Regioselectivity in sulfonylation : Competing substitution at position 4 is minimized using bulky Boc protecting groups.

- Acylation side reactions : Nitromethane solvent suppresses over-acylation by stabilizing the acylium ion.

- Palladium catalyst poisoning : Addition of XPhos ligand enhances catalytic activity and longevity.

Industrial-Scale Considerations

For kilogram-scale production:

Análisis De Reacciones Químicas

Types of Reactions

5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene ring or benzene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-Inflammatory and Analgesic Properties

Thiophene derivatives have been extensively studied for their anti-inflammatory properties. For instance, compounds similar to 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine have shown promising results in inhibiting inflammatory pathways. Studies indicate that these compounds can significantly reduce inflammation in classic models, demonstrating efficacy comparable to established anti-inflammatory drugs like indomethacin .

Neuroprotective Effects

Research has highlighted the potential of this compound in neurodegenerative disease treatment. It has been studied for its ability to inhibit protein aggregation associated with diseases such as Alzheimer's and Parkinson's. The compound's mechanism involves binding to specific biological targets, potentially modulating their activity and providing neuroprotective effects .

Anticancer Activity

Thiophene derivatives, including this compound, have demonstrated anticancer properties in various studies. They are believed to act by interfering with cancer cell proliferation and inducing apoptosis. The structural features of the compound contribute to its ability to target cancer cells effectively .

Agricultural Applications

Herbicidal and Insecticidal Properties

The structural characteristics of thiophene derivatives allow them to function as herbicides and insecticides. Research indicates that compounds similar to this compound can serve as effective intermediates in the synthesis of agrochemicals aimed at pest control .

Material Science Applications

Organic Electronics

Thiophene derivatives are increasingly recognized for their applications in organic electronics, including organic semiconductors and light-emitting diodes (OLEDs). The unique electronic properties of thiophenes make them suitable for use in organic field-effect transistors (OFETs) and other electronic devices .

-

Neurodegenerative Disease Research

A study on thiophene derivatives revealed that they could inhibit the aggregation of α-synuclein proteins in vitro, providing a potential therapeutic pathway for treating Parkinson's disease . -

Anti-Inflammatory Activity Assessment

In vivo studies demonstrated that certain thiophene derivatives reduced paw edema significantly compared to control treatments, indicating their potential as effective anti-inflammatory agents . -

Development of Agrochemicals

Research into novel thiophene diamine derivatives has shown their utility as effective herbicides and insecticides, highlighting their importance in developing sustainable agricultural practices .

Mecanismo De Acción

The mechanism of action of 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with triazole-thiones and hydrazinecarbothioamides reported in the literature. Key differences include:

- Core Heterocycle : Unlike triazole-based analogues (e.g., compounds [7–9] in ), the thiophene-2,4-diamine core in the target compound may confer distinct electronic and steric properties due to sulfur’s polarizability and the aromatic thiophene ring’s planar geometry.

Physicochemical Properties

- IR Spectroscopy : The absence of a C=O stretch (~1660–1682 cm⁻¹) in triazole-thiones [7–9] contrasts with the target compound, which retains a benzoyl carbonyl group (expected ~1680 cm⁻¹). The C=S stretch (~1243–1258 cm⁻¹) in hydrazinecarbothioamides [4–6] is comparable to the sulfonyl group’s S=O vibrations (~1350–1150 cm⁻¹) in the target compound .

- Tautomerism : Triazole-thiones [7–9] exist as thione tautomers, confirmed by the absence of S-H stretches (~2500–2600 cm⁻¹). The thiophene-2,4-diamine structure lacks such tautomerism, simplifying its spectral interpretation .

Data Tables

Table 1: Key Structural and Spectral Comparisons

| Property | Target Compound | Triazole-Thiones [7–9] (X = Cl) | Hydrazinecarbothioamides [4–6] (X = Cl) |

|---|---|---|---|

| Core Structure | Thiophene-2,4-diamine | 1,2,4-Triazole | Hydrazinecarbothioamide |

| Key Substituents | 4-Chlorobenzenesulfonyl, Benzoyl, Para-Tolyl | 4-Chlorophenylsulfonyl, 2,4-Difluorophenyl | 4-Chlorophenylsulfonyl, 2,4-Difluorophenyl |

| IR C=O Stretch (cm⁻¹) | ~1680 (benzoyl) | Absent | ~1663–1682 |

| IR C=S/S=O Stretch (cm⁻¹) | ~1247–1255 (S=O) | ~1247–1255 (C=S) | ~1243–1258 (C=S) |

| Tautomerism | None | Thione tautomer | N/A |

Research Implications

Further studies should explore:

- Enzymatic Assays : Comparative inhibition studies against carbonic anhydrase isoforms.

- Solubility Optimization : Modulating the benzoyl/para-tolyl ratio to enhance bioavailability.

- SAR Analysis : Systematic variation of sulfonyl halogens (Cl vs. Br/F) to refine potency .

Actividad Biológica

5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(4-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from a variety of research studies.

Synthesis

The synthesis of thiophene derivatives often involves reactions that incorporate various functional groups, enhancing their biological activity. In the case of this compound, the synthesis typically follows established protocols for thiophene-based compounds, utilizing methods such as nucleophilic substitution and coupling reactions to introduce the chlorobenzenesulfonyl and benzoyl groups.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus ATCC 6538 | 0.39 mg/L |

| E. faecium ATCC 6057 | 6.25 mg/L | |

| C. albicans | 8 mm inhibition zone |

The compound displayed significant inhibition zones against the tested strains, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

Thiophene-based compounds are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against COX enzymes .

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | COX-1 | 29.2 |

| COX-2 | 6.0 |

These findings suggest that this compound could be beneficial in treating inflammatory conditions by reducing pro-inflammatory cytokine levels such as TNF-α and IL-6 .

Case Studies

A notable case study involved the evaluation of thiophene derivatives in a murine model of inflammation. The administration of these compounds resulted in a significant reduction in paw edema compared to controls, highlighting their therapeutic potential .

The biological activity of thiophene derivatives can be attributed to their ability to interact with specific molecular targets:

- Antimicrobial Mechanism : The compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes such as DNA gyrase.

- Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to decreased production of prostaglandins, thus mitigating inflammation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution and coupling reactions. For example:

- Step 1 : Condensation of 4-chlorobenzenesulfonyl chloride with a thiophene precursor under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .

- Step 2 : Introduction of the benzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst in nitrobenzene at 80°C .

- Step 3 : Final functionalization of the diamine group via Buchwald-Hartwig coupling with a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand in toluene at 110°C .

- Optimization : Yields improve with inert atmospheres (N₂/Ar), controlled stoichiometry (1.2 equivalents of sulfonyl chloride), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Key Techniques :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for benzoyl and sulfonyl groups) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 523.0821) .

- HPLC : Purity ≥95% confirmed using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

Q. What crystallographic techniques determine its molecular structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL (v.2018/3) refines the structure, achieving R₁ < 0.05 .

- Deposition : Crystallographic data are deposited in the Cambridge Structural Database (CCDC entry: 1441403) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactivity?

- Approach : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- Electrostatic Potential Maps : Highlight electrophilic regions (e.g., sulfonyl group) for nucleophilic attack .

- Frontier Molecular Orbiters (HOMO/LUMO) : Predict charge-transfer interactions (e.g., HOMO localized on thiophene ring, LUMO on benzoyl group) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Strategies :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ values) using PRISMA guidelines .

- Dose-Response Validation : Re-test disputed activity in standardized models (e.g., kinase inhibition assays with ATP concentration controls) .

- Structural Analog Studies : Compare with derivatives (e.g., pyrimidine-2,4-diamines in ) to isolate functional group contributions .

Q. What role does the sulfonyl group play in target binding, and how is this explored?

- SAR Studies :

- Crystallographic Analysis : SCXRD of protein-ligand complexes (e.g., Aurora kinase) shows hydrogen bonding between the sulfonyl oxygen and Lys-162 residue .

- Analog Synthesis : Replace 4-chlorobenzenesulfonyl with methylsulfonyl; observe 10-fold reduced activity, confirming its critical role .

Q. How can experimental design mitigate challenges in polymorph identification?

- Techniques :

- PXRD Screening : Screen crystallization solvents (e.g., ethanol, acetonitrile) to identify polymorphs .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) detects melting-point variations (e.g., Form I: mp 218°C; Form II: mp 225°C) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to rule out hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.